molecular formula C19H22F3NO3S B2603959 N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396632-00-0

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No.: B2603959
CAS No.: 1396632-00-0
M. Wt: 401.44
InChI Key: HEMFJUUFJSZWCP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a complex organic compound that features a trifluoromethyl group, a phenyl ring, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate Alcohol: The initial step involves the reaction of 2-methyl-4-phenylbutan-2-ol with a suitable trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.

    Sulfonamide Formation: The intermediate alcohol is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methanesulfonamide moiety can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyflutamide: A compound with a similar trifluoromethyl group and hydroxyl functionality.

    Trifluoromethyl Ketones: Compounds that share the trifluoromethyl group and are used in various synthetic applications.

Uniqueness

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO3S/c1-18(24,12-11-15-5-3-2-4-6-15)14-23-27(25,26)13-16-7-9-17(10-8-16)19(20,21)22/h2-10,23-24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMFJUUFJSZWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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